4-Hydroxy-3-nitro-5-methoxybenzaldehyde (4-chlorophenyl)hydrazone
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Overview
Description
4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is a complex organic compound that combines the structural features of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 1-(4-chlorophenyl)hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE typically involves the nitration of vanillin using concentrated nitric acid in glacial acetic acid, yielding 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . The subsequent formation of the hydrazone derivative involves the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and hydrazone formation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazone moiety can form stable complexes with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Shares the nitro and methoxy functional groups but lacks the hydrazone moiety.
1-(4-Chlorophenyl)hydrazone: Contains the hydrazone linkage but lacks the nitro and methoxy groups.
Uniqueness
4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both nitro and hydrazone groups allows for diverse applications in research and industry .
Properties
Molecular Formula |
C14H12ClN3O4 |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
4-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C14H12ClN3O4/c1-22-13-7-9(6-12(14(13)19)18(20)21)8-16-17-11-4-2-10(15)3-5-11/h2-8,17,19H,1H3/b16-8+ |
InChI Key |
CSOMXXDTVVYSPW-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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